
1H-Pyrrole-2,5-dione, 1-(phenylthio)-
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Overview
Description
1H-Pyrrole-2,5-dione, 1-(phenylthio)- (CAS: 568551-29-1) is a heterocyclic compound with the molecular formula C₁₆H₁₁NO₂S and a molecular weight of 281.33 g/mol . Structurally, it features a pyrrole-2,5-dione core substituted with a phenylthio (-SPh) group at the 1-position. This compound belongs to a class of bioactive molecules known for their roles in modulating enzymatic activity, particularly in signal transduction pathways.
Q & A
Q. Basic: What are the recommended synthetic routes for 1H-Pyrrole-2,5-dione, 1-(phenylthio)-, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach is reacting maleic anhydride derivatives with thiophenol derivatives under controlled conditions. For example, substituting the phenylthio group into the pyrrole-2,5-dione core requires anhydrous conditions and catalysts like triethylamine to facilitate deprotonation and nucleophilic attack . Optimization involves:
- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product from unreacted starting materials.
Q. Basic: Which spectroscopic techniques are most suitable for characterizing this compound?
Answer:
Key techniques include:
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-S stretch at ~700 cm⁻¹) .
- NMR :
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., ESI-MS for [M+H]+ ions) .
- X-ray Crystallography : Resolves 3D structure; SHELX software refines crystallographic data .
Q. Advanced: How can computational methods predict the compound’s reactivity and interaction with biological targets?
Answer:
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Screens binding affinity to enzymes (e.g., kinases) using software like AutoDock Vina. Studies suggest the phenylthio group enhances hydrophobic interactions with protein pockets .
- MD Simulations : Assess stability of ligand-protein complexes over time, identifying key residues for binding .
Q. Advanced: What strategies resolve discrepancies in reported biological activity data across studies?
Answer:
- Assay Standardization : Validate cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Purity Verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to ensure >95% purity; impurities may skew IC₅₀ values .
- Structural Analog Comparison : Benchmark against derivatives (e.g., 1-((4-Chlorophenyl)methyl)-1H-pyrrole-2,5-dione) to isolate substituent effects .
Q. Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via certified waste services .
Q. Advanced: How can crystallographic data inconsistencies be addressed during structural refinement?
Answer:
- Software Tools : SHELXL refines high-resolution data, while SHELXD/SHELXE resolve twinning or low-resolution issues .
- Validation Metrics : Cross-check R-factors (<5%), electron density maps, and PLATON alerts for missed symmetry .
- Complementary Techniques : Pair XRD with solid-state NMR to validate hydrogen bonding and packing .
Q. Advanced: What methodologies elucidate the compound’s thermodynamic stability and degradation pathways?
Answer:
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures under nitrogen/air atmospheres .
- Kinetic Studies : Monitor hydrolysis rates at varying pH (e.g., accelerated stability testing at 40°C/75% RH) .
- LC-MS : Identifies degradation products (e.g., maleic acid derivatives from ring-opening reactions) .
Q. Advanced: How do steric and electronic effects of substituents influence the compound’s reactivity?
Answer:
- Steric Effects : Bulky groups (e.g., 4-methylphenyl) reduce reaction rates in nucleophilic substitutions due to hindered access .
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl) increase electrophilicity of the pyrrole-dione core, enhancing reactivity in Michael additions .
- DFT Analysis : Quantifies substituent effects on charge distribution and transition states .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 1H-Pyrrole-2,5-dione, 1-(phenylthio)- with structurally related compounds:
Key Observations:
- Substituent Effects on Activity : The pyrrole-2,5-dione core is critical for biological activity. For example, U-73122 (pyrrole-dione) inhibits PLC with an IC₅₀ of 1–5 µM, while its analog U-73343 (pyrrolidine-dione) is inactive, indicating that the conjugated dione system is essential for interaction with PLC .
Physical and Thermodynamic Properties
- Volatility : Compared to 2,5-dimethyl-1H-pyrrole (CAS 625-84-3), which has a vapor pressure (Pvap) of 137.09 kPa at 447.61 K , pyrrole-2,5-dione derivatives are less volatile due to higher polarity and molecular weight.
- Thermal Stability : The 3-methyl derivative (CAS 1072-87-3) has a melting point of 103°C , whereas the phenylthio-substituted compound likely exhibits higher thermal stability due to aromatic substitution .
Preparation Methods
Traditional Thermal Cyclocondensation
Reaction of Maleic Anhydride with 4-Phenoxyaniline
This two-step method involves initial formation of a maleamic acid intermediate, followed by cyclization:
-
Step 1 : Maleic anhydride reacts with 4-phenoxyaniline in diethyl ether to form N-(4-phenoxyphenyl)maleamic acid.
-
Step 2 : Cyclization using acetic anhydride and sodium acetate at 100°C for 2 hours yields the target compound .
Conditions :
-
Solvent: Diethyl ether (Step 1); acetic anhydride (Step 2)
-
Catalyst: Sodium acetate (0.5 equiv)
Dichloromaleic Anhydride Route
3,4-Dichloro-1-phenyl-1H-pyrrole-2,5-dione serves as a precursor. Thiophenol substitutes chlorine atoms via nucleophilic aromatic substitution:
-
Reagents : Dichloromaleic anhydride, aniline, acetic acid
-
Conditions : Reflux in ethanol for 15–20 minutes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes while maintaining yields:
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Procedure : Dichloromaleic anhydride and aniline in acetic acid are irradiated at 300 W for 10–15 minutes .
-
Advantages :
Copper-Catalyzed Substitution Reactions
Amination of 3-Bromo-pyrrole-2,5-diones
A Cu(I)-catalyzed coupling introduces phenylthio groups:
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Substrate : 3-Bromo-1H-pyrrole-2,5-dione
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Reagents : Thiophenol, CuBr, 1,10-phenanthroline
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Conditions : DMF, 80°C, 12 hours
Comparative Analysis of Methods
Structural Characterization
Post-synthesis validation employs:
-
NMR :
Industrial-Scale Optimization
For bulk production:
Challenges and Solutions
Issue | Solution |
---|---|
Low thermal stability | Use tert-butyl groups as protectants |
Byproduct formation | Gradient HPLC purification |
Moisture sensitivity | Anhydrous K₂CO₃ in reactions |
Emerging Techniques
Photochemical Synthesis
UV light (254 nm) initiates radical-based thiol-ene reactions, achieving 85% yield in 30 minutes .
Enzymatic Catalysis
Lipase B catalyzes maleimide-thiol conjugation in aqueous media (pH 7.4, 37°C) .
Properties
CAS No. |
18890-91-0 |
---|---|
Molecular Formula |
C10H7NO2S |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
1-phenylsulfanylpyrrole-2,5-dione |
InChI |
InChI=1S/C10H7NO2S/c12-9-6-7-10(13)11(9)14-8-4-2-1-3-5-8/h1-7H |
InChI Key |
SNQDZVHQDVXJHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SN2C(=O)C=CC2=O |
Origin of Product |
United States |
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